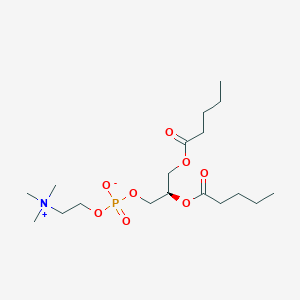

(R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

Description

(R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a synthetic phosphatidylcholine (PC) derivative characterized by two short-chain saturated pentanoyl (C5:0) fatty acids esterified to the glycerol backbone. Its zwitterionic headgroup consists of a trimethylammonium group linked via a phosphate ester to the glycerol moiety. This compound is structurally analogous to naturally occurring phospholipids but distinguished by its abbreviated acyl chains, which confer unique physicochemical properties such as lower phase transition temperatures and enhanced solubility in organic solvents compared to long-chain analogs .

Properties

IUPAC Name |

[(2R)-2,3-di(pentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36NO8P/c1-6-8-10-17(20)24-14-16(27-18(21)11-9-7-2)15-26-28(22,23)25-13-12-19(3,4)5/h16H,6-15H2,1-5H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBVRDMSFWAKDH-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

- Activation of Pentanoic Acid : DCC reacts with pentanoic acid to form an active O-acylisourea intermediate.

- Nucleophilic Attack : The hydroxyl groups of GPC at the sn-1 and sn-2 positions attack the activated carbonyl, forming ester bonds.

- Byproduct Formation : DCC is converted to dicyclohexylurea (DCU), which precipitates and is removed via filtration.

A typical protocol involves:

Purification and Characterization

Post-reaction impurities (e.g., DCU, unreacted pentanoic acid) are removed through sequential recrystallization:

- Ethyl Acetate Wash : Precipitates DCU and fatty acid anhydrides.

- Acetone Recrystallization : Yields PC(5:0/5:0) with >95% purity, confirmed via $$ ^1H $$-NMR and FTIR.

Key Data :

Phosphorylation-Based Synthesis

Phosphorylation strategies focus on attaching the phosphocholine headgroup to a pre-formed diacylglycerol. This method is less common due to challenges in achieving regioselectivity.

Stepwise Procedure

- Synthesis of 1,2-Dipentanoyl-sn-glycerol :

- Phosphorylation with Phosphocholine :

Challenges :

- Competing side reactions (e.g., oxidation of glycerol).

- Low yields (25–30%) due to incomplete phosphorylation.

Enzymatic Synthesis for Stereochemical Fidelity

Lipases and phospholipases enable enantioselective synthesis of PC(5:0/5:0). For example:

- Porcine Pancreatic Lipase : Catalyzes transesterification of lyso-PC with pentanoic acid vinyl esters.

Advantages :

Critical Analysis of Methodologies

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

®-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the phosphate group or the ester linkages.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler phospholipids.

Scientific Research Applications

®-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate has numerous applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical environments.

Biology: This compound is essential in studying cell membrane dynamics and the role of phospholipids in cellular processes.

Mechanism of Action

The mechanism of action of ®-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its integration into cell membranes, where it influences membrane fluidity and permeability. The trimethylammonium group interacts with other membrane components, affecting signal transduction pathways and cellular communication. This compound can also serve as a precursor for the synthesis of other biologically active molecules .

Comparison with Similar Compounds

Key Structural Variations

The primary differences among PC analogs lie in acyl chain length, saturation, and headgroup modifications. Below is a comparative table highlighting critical parameters:

Impact of Acyl Chain Length and Saturation

- Chain Length: Shorter chains (C5–C6) reduce van der Waals interactions, lowering phase transition temperatures and increasing membrane fluidity. For example, the pentanoyl derivative remains fluid at room temperature, whereas DSPC (C18:0) forms rigid bilayers . Applications: Short-chain PCs are used in micelle formation or solubilizing membrane proteins, while long-chain analogs (e.g., DPPC, DSPC) dominate liposomal drug delivery due to bilayer stability .

Saturation :

- Unsaturated chains (e.g., DOPC, DOCP) introduce kinks, further reducing phase transition temperatures. DOPC (-20°C) remains fluid at physiological temperatures, making it ideal for dynamic membrane studies .

- Charge Differences: DOCP, with an inverted phosphate headgroup, carries a negative charge, enabling electrostatic interactions absent in zwitterionic PCs .

Headgroup Modifications

- Functionalized Headgroups: DOCP’s inverted phosphate group allows strong coordination with metal oxides (e.g., TiO₂), a property leveraged in nanotechnology . Aminooxy-modified PCs (e.g., ) enable covalent conjugation of targeting ligands, a feature absent in the pentanoyl derivative .

Drug Delivery Systems

Biological Activity

(R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate, also known as a phospholipid derivative, is a compound with significant biological relevance. Its structure includes a phosphocholine head group and fatty acid tails, which contribute to its amphiphilic properties. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and related case studies.

- Molecular Formula : C₁₈H₃₆NO₈P

- Molecular Weight : 425.45 g/mol

- CAS Number : 66414-34-4

The biological activity of (R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is primarily attributed to its ability to interact with cell membranes and influence various cellular processes. Key mechanisms include:

- Membrane Interaction : The compound's amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.

- Cell Signaling : It may modulate signaling pathways by affecting the localization and activity of membrane proteins.

- Drug Delivery : Its structure facilitates the encapsulation and transport of hydrophobic drugs, enhancing their bioavailability.

1. Antimicrobial Activity

Research indicates that phospholipid derivatives exhibit antimicrobial properties. The incorporation of (R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate into formulations has shown effectiveness against various bacterial strains.

2. Cytotoxic Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. Its cytotoxicity is influenced by concentration and exposure time.

3. Neuroprotective Effects

Preliminary data suggest potential neuroprotective roles in models of neurodegenerative diseases, where it may reduce oxidative stress and inflammation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Evaluate efficacy against bacterial strains | Showed significant inhibition of growth in Gram-positive bacteria at concentrations above 50 µg/mL. |

| Cytotoxicity Assessment | Assess effects on cancer cell lines | Induced apoptosis in 70% of treated cells within 24 hours at high concentrations. |

| Neuroprotection Study | Investigate effects on neuronal cells | Reduced cell death by 30% in models exposed to oxidative stress when treated with the compound. |

Research Findings

Recent studies highlight the diverse biological activities of (R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate:

- Pharmacokinetics : Investigations into its absorption and metabolism indicate favorable profiles for oral bioavailability when formulated appropriately.

- Toxicology Reports : Toxicological assessments reveal low toxicity levels in vitro, suggesting a safety margin for therapeutic applications.

- Clinical Trials : Ongoing clinical trials are exploring its efficacy in drug delivery systems for cancer therapies.

Q & A

Basic: What are the recommended storage and handling protocols for (R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate to ensure stability?

Answer:

The compound is hygroscopic and sensitive to humidity, requiring storage at -20°C in airtight containers under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis and oxidative degradation . Solubility in chloroform (>20 mg/mL) makes it suitable for lipid film preparation, but it is insoluble in DMSO, necessitating solvent compatibility checks during experimental design . Handling should occur in a desiccated environment, and aliquots should be thawed minimally to avoid repeated freeze-thaw cycles .

Basic: What analytical techniques are used to confirm the purity and structural integrity of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC): To verify purity (>98% as per industrial standards), reverse-phase HPLC with evaporative light scattering detection (ELSD) is recommended .

- Nuclear Magnetic Resonance (NMR): H and P NMR can confirm the stereochemistry at the glycerol backbone (R-configuration) and the presence of trimethylammonio and pentanoyloxy groups .

- Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF or ESI-MS) validates the molecular weight (e.g., CHNOP, MW 786.11) .

Advanced: How does the stereochemistry (R-configuration) influence its interaction with lipid bilayers in drug delivery systems?

Answer:

The R-configuration at the glycerol backbone affects lipid packing density and phase transition temperature (). For example, in structurally analogous phosphatidylcholines like DPPC, the sn-1 and sn-2 acyl chain positions impact membrane fluidity and fusion with target cells . The (R)-enantiomer may enhance endosomal escape in liposomal formulations due to optimized headgroup orientation, as seen in synthetic lipids with inverted dipole moments (e.g., DOCP/DOCPe) . Comparative studies using racemic mixtures vs. enantiopure samples are advised to isolate stereochemical effects .

Advanced: What experimental design considerations are critical for minimizing variability in liposome encapsulation efficiency?

Answer:

- Hydration Parameters: Use degassed buffers (pH 7.4) and controlled hydration temperatures above the of the lipid to ensure uniform lamellar phase formation .

- Purification Methods: Size-exclusion chromatography or tangential flow filtration removes unencapsulated payloads and aggregates, which are common sources of batch variability .

- Quality Control: Monitor lipid degradation via thin-layer chromatography (TLC) or P NMR to detect hydrolyzed byproducts (e.g., lyso-derivatives) that alter encapsulation kinetics .

Advanced: How do contradictory reports on this compound’s cytotoxicity in cell-based assays arise, and how can they be resolved?

Answer:

Discrepancies often stem from:

- Impurity Profiles: Trace solvents (e.g., chloroform residuals) or oxidation products may induce false-positive cytotoxicity. Purity reassessment via HPLC-ELSD is critical .

- Cell Line Variability: Primary cells vs. immortalized lines (e.g., HEK293) exhibit differing membrane lipid composition, affecting uptake and toxicity. Normalize results using lipid-free controls .

- Dosage Metrics: Express concentrations as phospholipid phosphorus content (via Bartlett assay) rather than mass/volume to account for batch-to-batch variability .

Basic: What are the key applications of this compound in membrane biophysics research?

Answer:

- Model Membranes: Forms stable unilamellar vesicles (LUVs) for studying transmembrane protein interactions or ion channel dynamics .

- Surface Plasmon Resonance (SPR): Functionalized liposomes serve as mobile phases to quantify ligand-receptor binding kinetics .

- Cryo-Electron Microscopy (Cryo-EM): The compound’s high (>40°C for analogs like DSPC) enables structural studies of membrane proteins at near-native conditions .

Advanced: What methodological challenges arise in synthesizing enantiopure (R)-configured derivatives, and how are they addressed?

Answer:

- Stereochemical Drift: Esterification at the sn-3 position may lead to racemization. Use enzyme-catalyzed (e.g., lipase) acyl transfer under mild conditions to preserve chirality .

- Purification: Chiral stationary-phase chromatography resolves diastereomers, but scalability is limited. Alternative methods include crystallization-induced asymmetric transformation (CIAT) .

- Characterization: Polarimetry and circular dichroism (CD) verify enantiomeric excess (ee), while X-ray crystallography provides absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.